Glutathionesulfonic acid
Description
Contextualization within Glutathione (B108866) Metabolism and Redox Biology
Glutathionesulfonic acid is an oxidized derivative of glutathione, a tripeptide that is central to antioxidant defense and cellular homeostasis. ontosight.ai The defining feature of GSA is the conversion of the thiol group (-SH) in the cysteine residue of glutathione to a sulfonic acid group (-SO3H). ontosight.ai This transformation is a critical event in redox biology, signifying a state of significant oxidative stress. ontosight.ai
Under normal physiological conditions, the reduced form of glutathione (GSH) is the predominant species, maintaining a cellular redox environment that is highly reducing. frontiersin.org The ratio of reduced to oxidized glutathione (GSSG) is a key indicator of cellular health, with a high GSH/GSSG ratio being characteristic of healthy cells. assaygenie.com However, in the presence of high levels of reactive oxygen species (ROS), GSH is oxidized. researchgate.net While the formation of GSSG is a reversible process, the oxidation of GSH can proceed further to form glutathionesulfinic acid and, ultimately, the more stable and irreversibly oxidized this compound. acs.orgmdpi.com
The formation of GSA is particularly notable in the presence of potent oxidants such as hypochlorous acid (HOCl), which is produced by the enzyme myeloperoxidase in neutrophils, and peroxynitrite. nih.gov Research has shown that GSA can be a significant product of GSH oxidation by these species, highlighting its role as a marker for specific types of oxidative stress. nih.govresearchgate.net The conversion to GSA alters the chemical properties of the molecule, making it more hydrophilic and potentially affecting its ability to traverse cell membranes. ontosight.ai
Historical Perspectives on its Identification and Significance in Biological Systems
The identification of this compound in biological systems has been closely tied to advancements in analytical chemistry. Early studies on glutathione oxidation noted the formation of more highly oxidized species under various conditions. For instance, it was reported that an increase in pH can facilitate the oxidation of glutathione, and in the presence of oxidizing agents, it can be converted to glutathionesulfinic acid and this compound. acs.org
The development of sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the specific detection and quantification of GSA in complex biological samples. nih.gov These methods have allowed researchers to distinguish GSA from other glutathione derivatives and to study its formation under various experimental conditions. nih.gov For example, a rapid analysis method using an anion-exchanger column was developed to separate strongly acidic amino acids, including GSA, within 35 minutes.
The significance of GSA has grown as its role as a biomarker for oxidative stress has become more apparent. ontosight.ai Its presence indicates exposure of cells or tissues to high levels of ROS and is implicated in the pathology of various diseases associated with oxidative stress. ontosight.ai Furthermore, GSA has been utilized as a tool in biochemical research. For instance, as a strong competitive inhibitor, it has been used in crystallographic studies to determine the binding location of GSH in enzymes like human leukotriene C₄ synthase.
Research Findings on this compound
Detailed research has elucidated the conditions under which this compound is formed and its relative yield from different oxidants.
Table 1: Formation of Glutathione Oxidation Products from Different Oxidants This table summarizes the products formed from the reaction of glutathione (GSH) with various oxidizing agents.
| Oxidant | Major Product(s) | Minor Product(s) | Reference |
| Hypochlorous acid (HOCl) | Glutathione disulfide (GSSG) | This compound (GSA), Dehydroglutathione | nih.govresearchgate.net |
| Peroxynitrite | Glutathione disulfide (GSSG) | This compound (GSA) | nih.gov |
| Hydrogen peroxide (H₂O₂) | Glutathione disulfide (GSSG) | Dehydroglutathione | nih.gov |
Table 2: Chemical Properties of this compound This table provides an overview of the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | PubChem |
| Molecular Formula | C₁₀H₁₇N₃O₉S | PubChem |
| Molecular Weight | 355.32 g/mol | PubChem |
| CAS Number | 3773-07-7 | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWRMTHFAZVWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274401 | |
| Record name | Glutathionesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3773-07-7 | |
| Record name | Glutathionesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Formation Mechanisms of Glutathionesulfonic Acid
Oxidative Generation from Glutathione (B108866) and its Derivatives
The primary route to GSA formation is the oxidation of the cysteine residue's sulfhydryl (-SH) group within the glutathione molecule. This process is a hallmark of severe oxidative conditions where cellular antioxidant defenses are overwhelmed.
Role of Reactive Oxygen Species (ROS) in Thiol Group Oxidation
Reactive oxygen species are highly reactive molecules that are produced during normal oxygen metabolism. ontosight.ai Under conditions of oxidative stress, elevated levels of ROS, such as hydrogen peroxide (H₂O₂) and ozone (O₃), can directly oxidize the thiol group of GSH. The reaction with H₂O₂ is a significant pathway leading to the irreversible formation of GSA. researchgate.net Similarly, research has shown that ozone readily oxidizes glutathione, leading exclusively to the formation of GSA on the surface of aqueous microdroplets, bypassing the formation of the more common oxidized form, glutathione disulfide (GSSG). The formation of GSA serves as a biomarker for cellular exposure to high concentrations of ROS. ontosight.ai
Formation via Sulfenic and Sulfinic Acid Intermediates
The oxidation of glutathione's thiol group to a sulfonic acid is a stepwise process involving progressively higher oxidation states of sulfur. The initial, reversible oxidation step forms glutathione sulfenic acid (GSOH). This is a highly unstable intermediate. mdpi.com If not reduced back to GSH, sulfenic acid can be further oxidized to the more stable glutathione sulfinic acid (GSO₂H). mdpi.com The final, irreversible step is the oxidation of the sulfinic acid intermediate to glutathionesulfonic acid (GSO₃H). mdpi.commdpi.com The transient nature of glutathione sulfinic acid has been observed during the oxidation of GSH by hydrogen peroxide, suggesting it is a key intermediate in the pathway to GSA. researchgate.net
Radiolytic Generation of this compound
Exposure to ionizing radiation, such as gamma-rays or X-rays, generates highly reactive hydroxyl radicals (•OH) from the radiolysis of water. researchgate.netnih.gov These radicals are potent oxidizing agents that readily attack sulfur-containing amino acids. nih.gov Studies on model peptides have demonstrated that the radiolysis of cysteine residues leads directly to the formation of cysteine sulfonic acid as a major product. nih.gov Given that the reactivity of GSA formation is centered on its cysteine residue, this pathway is directly applicable to glutathione. The radiolytic process can oxidize the thiol group through the same sulfenic and sulfinic acid intermediates to ultimately yield this compound. researchgate.net
Influence of Metal Ions on this compound Formation Pathways
Transition metal ions can play a significant role in the oxidation of glutathione. The autooxidation of GSH can be catalyzed by trace amounts of metal ions like ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), leading to the production of hydrogen peroxide, which can then further oxidize GSH. nih.govacs.org This process is known as metal-catalyzed oxidation. Research has shown that Cu(II) ions are particularly efficient at oxidizing thiols. acs.org While the primary product is often glutathione disulfide (GSSG), the catalytic cycle generates reactive oxygen species that can drive the over-oxidation to sulfinic and sulfonic acids. acs.orgauburn.edu The presence of certain metal-containing therapeutic compounds, such as the anticancer agent Dp44mT, can accelerate the copper-catalyzed oxidation of GSH, further boosting the production of reactive radicals and subsequent oxidation products. acs.org Additionally, superoxochromium(III) ions have been shown to oxidize glutathione to its sulfinic and sulfonic acid derivatives. acs.org
Non-Enzymatic Oxidation Processes Leading to this compound
Beyond specific ROS, other non-enzymatic processes contribute to GSA formation. These pathways are characterized by direct chemical reactions with potent oxidizing agents in the cellular environment. rsc.org A prominent example is the reaction of glutathione with ozone, which has been shown to yield GSA as the exclusive final product in certain experimental models. Peroxynitrite (ONOO⁻), a powerful oxidant formed from the reaction of nitric oxide with superoxide, can also mediate the oxidation of thiols to their higher oxidation states, including sulfonic acid. nih.gov The reaction of GSH with hypochlorous acid (HOCl), a potent oxidant produced by myeloperoxidase, can also lead to GSA, although other products may be more abundant. nih.gov These non-enzymatic pathways underscore the role of GSA as a terminal product resulting from exposure to a variety of strong chemical oxidants, marking a state of severe and irreversible oxidative damage.
Data Tables
Table 1: Key Pathways to this compound (GSA) Formation
| Formation Pathway | Key Reactants/Mediators | Intermediate Species | Process Type |
|---|---|---|---|
| ROS Oxidation | Hydrogen peroxide (H₂O₂), Ozone (O₃) | Glutathione Sulfenic Acid (GSOH), Glutathione Sulfinic Acid (GSO₂H) | Non-Enzymatic |
| Radiolysis | Hydroxyl Radicals (•OH) from ionizing radiation | GSOH, GSO₂H | Non-Enzymatic |
| Metal-Catalyzed Oxidation | Fe²⁺, Cu²⁺ ions | GSOH, GSO₂H | Non-Enzymatic |
| Enzyme-Mediated Oxidation | Hypochlorous Acid (HOCl) from Myeloperoxidase | GSOH, GSO₂H | Enzymatic (Indirect) |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | GSA / GSO₃H |
| Glutathione | GSH |
| Glutathione Disulfide | GSSG |
| Glutathione Sulfenic Acid | GSOH |
| Glutathione Sulfinic Acid | GSO₂H |
| Reactive Oxygen Species | ROS |
| Hydrogen Peroxide | H₂O₂ |
| Ozone | O₃ |
| Hydroxyl Radical | •OH |
| Hypochlorous Acid | HOCl |
| Peroxynitrite | ONOO⁻ |
| Iron (II) | Fe²⁺ |
| Copper (II) | Cu²⁺ |
| Glutathione S-transferases | GSTs |
| Glutaredoxin | Grx |
| Myeloperoxidase | MPO |
| Phenylisothiocyanate | PITC |
Metabolic and Cellular Significance of Glutathionesulfonic Acid
Role as a Biochemical Marker of Oxidative Stress and Cellular Redox State
Glutathionesulfonic acid (GSA or GSO₃H) is recognized as a significant biochemical marker for cellular exposure to high levels of reactive oxygen species (ROS) and subsequent oxidative stress. ontosight.ai Under conditions of intense oxidative pressure, the cell's primary antioxidant defenses can be overwhelmed, leading to the irreversible oxidation of glutathione (B108866) (GSH) to GSA. ontosight.aisemanticscholar.org This transformation from a thiol (-SH) to a sulfonic acid (-SO₃H) group serves as a cumulative indicator of oxidative damage. ontosight.ai
The clinical and research utility of GSA as a biomarker stems from its stability and the irreversible nature of its formation. Unlike the reversible oxidation of GSH to glutathione disulfide (GSSG), the formation of GSA represents a more permanent record of an oxidative event. nih.govmdpi.com Consequently, elevated levels of GSA have been investigated as a potential biomarker in various pathologies associated with oxidative stress and inflammation. For instance, studies have explored its presence in samples from patients with cystic fibrosis and Alzheimer's disease. medrxiv.orgnih.govnih.gov The measurement of GSA in accessible biological fluids like urine offers a non-invasive window into systemic or localized oxidative stress. medrxiv.orgnih.gov
Table 1: Research Findings on this compound as a Biomarker
| Condition/Disease | Sample Type | Key Finding | Reference(s) |
|---|---|---|---|
| General Oxidative Stress | Cells/Tissues | Formation of GSA is an indicator of exposure to high levels of ROS. | ontosight.ai |
| Cystic Fibrosis | Urine, Bronchoalveolar Lavage (BAL) | Elevated GSA levels correlate with neutrophilic inflammation and pulmonary exacerbations. | medrxiv.orgnih.gov |
| Endothelial Cell Stress | Cell Supernatant | Following exposure to hypochlorous acid (HOCl), GSA is formed, though other products like glutathione sulfonamide may be more prominent. | nih.gov |
| Protein Oxidation Studies | Protein Hydrolysates | Performic acid oxidation of proteins releases protein-bound glutathione as GSA, allowing for quantification. | nih.gov |
Integration into Cellular Sulfur Metabolism Pathways
GSA is a direct downstream product of glutathione, integrating it into the broader network of cellular sulfur metabolism. The synthesis of glutathione itself is dependent on the availability of sulfur-containing amino acids, primarily cysteine. nih.govplos.org Cysteine provides the reactive thiol group that is central to glutathione's antioxidant function and is the site of the oxidative modification that produces GSA. nih.gov
The pathway can be summarized as follows:
Sulfur Assimilation: Inorganic sulfur is assimilated into organic compounds, leading to the synthesis of cysteine. plos.orgfrontiersin.org
Glutathione Synthesis: Cysteine, along with glutamate (B1630785) and glycine, is used to synthesize glutathione (γ-glutamyl-L-cysteinyl-glycine). nih.govnih.gov
Oxidative Conversion: Under severe oxidative stress, the sulfur atom in the cysteine residue of glutathione is oxidized, converting the thiol group to a sulfonic acid group, thereby forming GSA. ontosight.aimdpi.com
This conversion represents a terminal fate for the sulfur atom within that specific glutathione molecule, as the process is not enzymatically reversible in cells. nih.gov Therefore, the formation of GSA acts as a sink in the sulfur metabolism pathway, diverting sulfur from the recyclable glutathione pool into an oxidized, excretable end-product.
Implications in Cellular Defense Mechanisms against Oxidative Damage
The formation of this compound has significant implications for a cell's capacity to defend against oxidative damage. Glutathione is a cornerstone of the cellular antioxidant defense system, neutralizing free radicals and ROS either directly or as a cofactor for enzymes like glutathione peroxidase. nih.govcentralasianstudies.org The primary defense mechanism involves the oxidation of two GSH molecules to form one molecule of glutathione disulfide (GSSG), which can then be efficiently recycled back to GSH by glutathione reductase in a NADPH-dependent reaction. mdpi.com
However, the production of GSA occurs when this primary, recyclable defense system is overwhelmed by an excessive burst of ROS or specific types of oxidants. nih.govmdpi.com The formation of GSA is an irreversible process, meaning the glutathione molecule is permanently lost from the cell's antioxidant pool. nih.govmdpi.com This has two major consequences for cellular defense:
Depletion of the Antioxidant Reservoir: Each molecule of GSA formed represents a net loss of a glutathione molecule that can no longer participate in redox cycling. This depletion compromises the cell's ability to buffer against subsequent oxidative insults. nih.gov
Indicator of Severe Stress: The presence of GSA signifies that the level of oxidative stress has exceeded the capacity of the cell's regenerative antioxidant systems, indicating a state of significant cellular damage. ontosight.aisemanticscholar.org
In some contexts, GSA and related oxidized metabolites have been noted to inhibit enzymes such as glutathione transferases, which are themselves involved in detoxification processes, potentially compounding the effects of oxidative stress. semanticscholar.orgmdpi.com
Relationship with Glutathione Homeostasis and Redox Balance
Glutathione homeostasis is critically maintained through a balance of synthesis, recycling (GSSG to GSH), and utilization. nih.govnih.gov The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of the cellular redox state and influences a multitude of signaling pathways. mdpi.comnih.govmdpi.com In a healthy cell, this ratio is kept very high, reflecting a strongly reducing environment. mdpi.com
Table 2: Comparison of Glutathione Forms and Role in Redox Balance
| Compound | Chemical Change from GSH | Reversibility in Cells | Impact on Glutathione Pool & Redox Balance | Reference(s) |
|---|---|---|---|---|
| Glutathione Disulfide (GSSG) | Dimerization of two GSH molecules via a disulfide bond. | Reversible (via Glutathione Reductase). | Preserves the total glutathione pool. The GSH/GSSG ratio is a dynamic indicator of redox state. | mdpi.commdpi.com |
| This compound (GSA) | Oxidation of the thiol group (-SH) to a sulfonic acid group (-SO₃H). | Irreversible. | Depletes the total glutathione pool, representing a permanent loss. Shifts redox balance to a more oxidized state. | nih.govmdpi.comnih.gov |
Pathways of this compound Degradation and Turnover
The concept of "turnover" for this compound is primarily defined by its formation and subsequent removal from the cell, rather than by specific intracellular degradation pathways. The sulfonic acid group makes GSA highly stable and resistant to the enzymatic processes that degrade glutathione. ontosight.ai The C-S bond in GSA is not readily cleaved by cellular enzymes, and the oxidation state of the sulfur is terminal in a biological context. nih.gov
Research indicates that once formed, particularly in response to oxidants like hypochlorous acid, GSA and related oxidized products are rapidly exported from the cell. nih.gov This export mechanism prevents the intracellular accumulation of this oxidized metabolite but reinforces the net loss of glutathione from the cell.
While the degradation of glutathione itself is a known process, involving enzymes such as γ-glutamyl transpeptidase and the Dug pathway in yeast, these pathways act on GSH or GSSG, not on the highly oxidized GSA. tulane.edunih.gov Spontaneous chemical transformations of other glutathione derivatives, such as S-nitrosoglutathione (GSNO), can also yield GSA, contributing to its formation under specific nitrosative and oxidative stress conditions. capes.gov.br However, once formed, the primary fate of GSA appears to be cellular export, marking it as a final product of a particular branch of glutathione metabolism under severe oxidative stress.
Molecular Interactions and Enzymatic Dynamics Involving Glutathionesulfonic Acid
Interactions with Glutathione (B108866) Transferases (GSTs)
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. wikipedia.org GSA serves as a potent inhibitor and a probe for studying these crucial enzymes.
Glutathionesulfonic acid is widely recognized as a competitive inhibitor of Glutathione S-transferases. pdbj.orgrcsb.org It competes with the endogenous substrate, glutathione, for binding to the enzyme's active site, often referred to as the G-site. mdpi.com This competitive action has been demonstrated in various GST isoforms. For instance, studies on rat liver microsomal glutathione transferase 1 (MGST1) have shown that GSA effectively inhibits its catalytic activity. The formation of a GSH adduct by MGST1 was inhibited by 72% in the presence of 20 mM this compound. researchgate.net
The affinity of GSA for GSTs has been quantified through binding and kinetic experiments. For microsomal GST, the binding affinity, represented by the dissociation constant (Kd), and the inhibition constant (Ki) were both determined to be approximately 10 µM, indicating a strong interaction. researchgate.net This characteristic allows GSA to be used in studying glutathione binding sites on proteins like glutathione transferase. sigmaaldrich.com
Binding and Inhibition Constants of this compound with Microsomal GST
| Parameter | Enzyme | Value | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | Rat Liver Microsomal GST | ~10 µM | researchgate.net |
| Inhibition Constant (Ki) | Rat Liver Microsomal GST | ~10 µM | researchgate.net |
X-ray crystallography has provided detailed insights into the structural basis of the interaction between GSA and various GSTs. The first-ever determined GST structure, a pi-class isozyme from pig, was resolved in a complex with GSA (PDB ID: 2GSR). mdpi.com This and subsequent structural studies have revealed that GSA binds in a cleft located between the N-terminal and C-terminal domains of the GST subunit. pdbj.orgrcsb.org
The crystal structure of Escherichia coli GST complexed with GSA (PDB ID: 1A0F) refined at 2.1 Å resolution shows the inhibitor bound in this inter-domain cleft. pdbj.org In this bacterial GST, the sulfonate group of GSA forms hydrogen bonds with the Cys10 and His106 residues, which are proposed to be key catalytic residues, a distinction from many eukaryotic GSTs where a tyrosine or serine residue is typically involved in catalysis. rcsb.org
Similarly, the crystal structure of the 26-kDa GST from the helminth parasite Schistosoma japonicum (Sj26GST) in complex with GSA (PDB ID: 1M99) has been determined. pdbj.org In this structure, the GSA molecule occupies the G-site, with its S-hexyl and S-2-iodobenzyl moieties binding in a pocket defined by side-chains from the beta1-alpha1 loop (Tyr7, Trp8), helix α4 (Arg103, Tyr104, Ser107, Tyr111), and the C-terminal coil (Gln204, Gln207). pdbj.org
Crystallographic Data of GST-Glutathionesulfonic Acid Complexes
| Enzyme | Organism | PDB ID | Resolution | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Glutathione S-Transferase | Escherichia coli | 1A0F | 2.1 Å | Cys10, His106 | pdbj.orgrcsb.org |
| Pi-class GST (Isozyme) | Pig (Sus scrofa) | 2GSR | N/A | N/A | mdpi.com |
| Sj26GST | Schistosoma japonicum | 1M99 | 2.3 Å | Tyr7, Trp8, Arg103, Tyr104, Ser107, Tyr111, Gln204, Gln207 | pdbj.org |
As a competitive inhibitor, this compound directly impacts the enzyme kinetics of GSTs. In classical Michaelis-Menten kinetics, a competitive inhibitor increases the apparent Michaelis constant (Km) for the substrate (GSH) without affecting the maximum reaction velocity (Vmax). This means that higher concentrations of GSH are required to achieve half-maximal reaction speed in the presence of GSA. The kinetic behavior confirms that GSA and GSH compete for the same binding site. researchgate.net
The high affinity of this compound for the G-site of transferases makes it an excellent ligand for affinity chromatography, a technique used to purify and identify proteins from complex mixtures. nih.gov An affinity adsorbent was synthesized by immobilizing a biomimetic dye ligand that featured GSA as its terminal moiety. nih.gov This GSA-based material demonstrated a high purifying ability for recombinant maize glutathione S-transferase I (GSTI), proving more effective than other tested ligands and non-biomimetic adsorbents. nih.gov This approach, sometimes termed "protein-ligand fishing," can be used to isolate known GSTs for further study or to discover previously unknown or "hidden" GSTs from various organisms based on their fundamental ability to bind glutathione-like structures. nih.govfrontiersin.org
Interactions with Other Glutathione-Recognizing Enzymes
The utility of this compound extends beyond GSTs to other enzymes that recognize glutathione as a substrate or cofactor.
Formaldehyde (B43269) dehydrogenase (FaDH), also known as S-nitrosoglutathione reductase (GSNOR), is a critical enzyme in formaldehyde detoxification and the regulation of S-nitrosothiols. wikipedia.orgmdpi.com This enzyme utilizes glutathione to form S-(hydroxymethyl)glutathione, which is then oxidized. nih.gov
The strong interaction between GSA and FaDH has been demonstrated through affinity chromatography. An affinity adsorbent bearing a GSA-biomimetic ligand showed the highest purifying ability for NAD+-dependent formaldehyde dehydrogenase from Candida boidinii when compared to other biomimetic and non-biomimetic materials. nih.gov This indicates a high affinity of the enzyme's active site for the GSA structure.
Molecular modeling was used to visualize the binding of the GSA-containing ligand to FaDH. The model showed that the ligand fits favorably into the active site cleft. nih.gov Key interactions that stabilize the binding of the glutathione-like moiety include strong ionic interactions with a Zn2+ ion in the active site and the residue Arg 114, as well as hydrophobic contacts with Tyr 92 and Met 140. nih.gov
Predicted Interacting Residues of Formaldehyde Dehydrogenase with GSA-Biomimetic Ligand
| Enzyme | Organism | Interacting Residues/Ions | Interaction Type | Reference |
|---|---|---|---|---|
| Formaldehyde Dehydrogenase | Candida boidinii | Zn2+ | Ionic | nih.gov |
| Arg 114 | Ionic | nih.gov | ||
| Tyr 92 | Hydrophobic | nih.gov | ||
| Met 140 | Hydrophobic | nih.gov |
Glutathione Reductase Interactions
Glutathione Reductase (GR), an essential enzyme in maintaining the cellular redox balance, catalyzes the reduction of glutathione disulfide (GSSG) to its sulfhydryl form (GSH). mdpi.com While not a direct substrate, this compound (GSO3H) and related S-conjugates interact with this enzyme. Studies on glutathione S-conjugates, such as S-(2,4-dinitrophenyl)-glutathione, have shown they act as reversible inhibitors of glutathione reductase. umich.edu Kinetic analyses have determined the inhibition constant (Ki) for S-(2,4-dinitrophenyl)-glutathione to be 30 µM. umich.edu X-ray crystallography has revealed that the binding site for this conjugate overlaps with the binding site for the natural substrate, GSSG, although the glutathione moiety of the conjugate binds differently. umich.edu
Furthermore, this compound has been effectively utilized as a biomimetic moiety in affinity chromatography for the purification of glutathione-recognizing enzymes. chinesechemsoc.org An affinity adsorbent with this compound as the terminal biomimetic ligand demonstrated a high purifying ability for NAD(P)+-dependent glutathione reductase from S. cerevisiae. chinesechemsoc.org This application underscores a specific binding interaction between this compound and the enzyme, making it a valuable tool in biochemical research. chinesechemsoc.org
Gamma-Glutamyltransferase Substrate Specificity and Kinetic Parameters
Gamma-glutamyltransferase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism by catalyzing the transfer of the γ-glutamyl moiety from glutathione and related compounds to an acceptor. nih.gov Research has demonstrated that this compound is a substrate for human GGT1. researchgate.net However, its kinetic parameters indicate a lower affinity compared to primary substrates like GSH and GSSG. researchgate.netnih.gov
A comprehensive kinetic analysis of human GGT1 revealed that this compound has a significantly higher Michaelis constant (Km) compared to other glutathione derivatives, indicating weaker enzyme-substrate binding affinity. researchgate.netnih.gov The Vmax, however, remains comparable to that of other substrates, suggesting that once bound, the rate of catalysis is not substantially diminished. researchgate.net
Below is a data table summarizing the kinetic parameters for various substrates of human GGT1, highlighting the differences in enzyme affinity.
Table 1: Kinetic Parameters of Human GGT1 for Various Substrates Data sourced from Wickham et al., 2011. researchgate.net
| Substrate | Km (μM) | Vmax (μM/min/nM) | Vmax/KmEt (min-1nM-1) |
| This compound | 34.60 ± 0.08 | 5.9 ± 0.1 | 0.169 ± 0.003 |
| GSH | 10.60 ± 0.07 | 6.3 ± 0.3 | 0.60 ± 0.03 |
| GSSG | 8.80 ± 0.05 | 6.3 ± 0.5 | 0.71 ± 0.06 |
| S-methylglutathione | 9.90 ± 0.07 | 5.7 ± 0.2 | 0.57 ± 0.02 |
| Leukotriene C4 | 10.8 ± 0.1 | 5.3 ± 0.3 | 0.49 ± 0.03 |
Post-Translational Modifications of Proteins and Glutathione-Derived Adducts
The interaction of glutathione derivatives with proteins extends to covalent modifications, which can significantly alter protein function and cellular signaling pathways.
Formation of Protein-Glutathione Mixed Disulfides
Under conditions of oxidative stress, a significant post-translational modification known as S-glutathionylation occurs, leading to the formation of protein-glutathione mixed disulfides (P-SSG). d-nb.infomdpi.com This process involves the covalent attachment of a glutathione molecule to a reactive cysteine residue on a target protein. nih.gov The formation of these adducts is a protective mechanism, shielding critical protein thiols from irreversible oxidation to sulfinic (RSO₂H) or sulfonic (RSO₃H) acids. embopress.orgnih.gov
The formation of P-SSG can be initiated by various oxidants. For instance, treatment of cells with the thiol oxidant diamide (B1670390) results in a rapid, dose-dependent increase in P-SSG levels. d-nb.infomdpi.com This process is reversible; the reduction of the mixed disulfide can be accomplished by cellular systems dependent on adequate intracellular GSH levels and is inhibited when GSH is depleted. d-nb.info The formation of P-SSG can also occur through the reaction of a protein sulfenic acid intermediate (P-SOH) with GSH, a mechanism that can proceed even in the generally reducing environment of the cytosol. mdpi.com
Analysis of this compound as a Cleavage Product for Protein Adducts
This compound (GSO₃H) is not considered a physiological cleavage product resulting from the breakdown of protein-glutathione mixed disulfides (P-SSG). Instead, its formation is primarily associated with specific analytical techniques used to quantify the extent of protein S-glutathionylation. researchgate.netmdpi.com
In biochemical analysis, performic acid oxidation is a method employed to cleave the disulfide bond of P-SSG adducts. researchgate.netmass-analytica.com This strong oxidation converts the released glutathione moiety into the highly stable this compound derivative. researchgate.netmdpi.com The stable nature of GSO₃H allows for its reliable and quantitative measurement using techniques like high-pressure liquid chromatography (HPLC), thereby providing an accurate assessment of the amount of glutathione that was originally bound to the protein. researchgate.net
This analytical derivatization must be distinguished from the irreversible oxidation pathways that occur under severe oxidative or nitrosative stress. In such conditions, free glutathione can be oxidized through intermediates like glutathione sulfinic acid (GSO₂H) to ultimately form this compound (GSO₃H). nih.gov Similarly, protein cysteine residues can be irreversibly oxidized to sulfonic acid. embopress.org However, the direct cleavage of a P-SSG adduct to yield GSO₃H is a feature of chemical analysis rather than a biological process.
Interactions with Transport Proteins (e.g., Bacterial Substrate Binding Proteins)
This compound interacts with various transport proteins, including bacterial substrate-binding proteins (SBPs) that are part of ABC (ATP-binding cassette) transport systems responsible for nutrient uptake. Research on the glutathione SBP GshT from Streptococcus pneumoniae, a bacterium that relies on importing GSH from its environment, has provided insight into ligand specificity.
Studies using differential scanning fluorimetry to assess the binding of various glutathione analogues to GshT revealed that this compound binding is disfavored. It is proposed that the negatively charged carboxylate group of an aspartate residue in the GshT binding site, which normally interacts with the cysteine thiol of GSH, causes charge repulsion with the sulfonic acid group of GSO₃H. This unfavorable interaction highlights the critical role of the cysteine thiol for effective binding and transport by this bacterial protein.
In structural biology, this compound has been used in complexes with glutathione transferases (GSTs), another class of proteins involved in glutathione metabolism, to facilitate crystallographic studies. mdpi.comnih.gov
Advanced Methodologies for Analysis and Characterization of Glutathionesulfonic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and measuring glutathionesulfonic acid in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of GSA. In one application, the purity of synthesized GSA was assessed using HPLC with UV detection. nih.gov This technique allows for the separation of GSA from other components in a mixture, enabling its quantification. nih.gov HPLC has also been instrumental in studying the biosynthetic pathway of related compounds, where it was used to analyze radioactive reaction products and identify intermediates. nih.gov The versatility of HPLC is further demonstrated by its use in conjunction with other detectors, such as electrochemical detection, for the quantification of glutathione (B108866) and its derivatives in biological samples like whole blood. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Absolute Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of this compound. nih.gov This technique is particularly valuable for measuring GSA in complex biological samples. nih.gov A stable isotope dilution LC-MS/MS method has been developed for the simultaneous quantification of glutathione (GSH), glutathione disulfide (GSSG), and GSA in various biological materials. researchgate.net This method offers excellent linearity over relevant concentration ranges and has been used to detect GSA in neutrophils, endothelial cells, and bronchoalveolar lavage fluid from children with cystic fibrosis. researchgate.net
The sensitivity of LC-MS/MS allows for detection limits in the picomolar range, making it possible to quantify GSA for the first time in certain contexts. nih.govresearchgate.net For instance, one method reported a limit of quantification of 0.1 pmol for GSA. researchgate.net Another study established a lower limit of quantification for GSA at 0.02 μM in urine samples. researchgate.net The specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), which minimizes interference from other molecules in the sample. nih.gov
Table 1: LC-MS/MS Parameters for GSA Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Limit of Quantification (LOQ) | 0.1 pmol | researchgate.net |
| LOQ in Urine | 0.02 μM | researchgate.net |
Spectroscopic Approaches for Structural and Conformational Studies
Spectroscopic techniques provide detailed information about the molecular structure and conformation of this compound.
Infrared (IR) Spectroscopy in Chemical Modification Studies
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and studying chemical modifications. The technique analyzes the vibrations of atoms and chemical bonds within a molecule. slideshare.net By examining the IR spectrum, researchers can confirm the presence of specific functional groups characteristic of this compound. researchgate.net Fourier transform infrared (FT-IR) spectroscopy has been used to detect the accumulation of pectates and the binding of phenolics to cell wall components, demonstrating its utility in studying molecular interactions. acs.org
Raman Spectroscopy for Analyzing Redox States and Molecular Changes
Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to IR spectroscopy. It is particularly useful for analyzing the redox state of molecules. secure-platform.combris.ac.uk For example, it has been used to identify magnetite nanolites formed during the analysis of silicate (B1173343) glasses, indicating a change in the iron oxidation state. bris.ac.uk This capability makes Raman spectroscopy a promising tool for investigating redox-related modifications to this compound and its surrounding environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. researchgate.net Both 1H-NMR and 13C-NMR have been used to characterize the structure of polysaccharides, providing insights into their linkage types. researchgate.net While specific NMR studies on this compound are not detailed in the provided context, the application of NMR to similar biomolecules suggests its potential for elucidating the precise atomic connectivity and spatial arrangement of GSA. researchgate.netokayama-u.ac.jp For instance, NMR has been used to characterize the chemical structures of novel compounds isolated from reaction mixtures. researchgate.net
Electrochemical and Bioanalytical Methods
Advanced analytical techniques are crucial for elucidating the roles of this compound (GSA) in biological systems. Electrochemical and bioanalytical methods offer high sensitivity and specificity for studying its formation, quantification, and interactions.
Electrochemistry-Mass Spectrometry (EC-MS) for Monitoring Oxidation Reactions
Electrochemistry coupled with mass spectrometry (EC-MS) has emerged as a powerful tool for simulating and monitoring the oxidative metabolism of various compounds, including the formation of GSA from glutathione (GSH). This technique utilizes an electrochemical cell to drive oxidation or reduction reactions, after which the resulting products are directly introduced into a mass spectrometer for identification and quantification.
In the context of GSA, EC-MS allows for the real-time monitoring of the irreversible oxidation of GSH. The process involves applying a potential to an electrochemical reactor containing a GSH solution. This applied potential mimics the oxidative stress conditions that lead to the formation of GSA in vivo. The outlet of the electrochemical cell is connected to an electrospray ionization (ESI) source of a mass spectrometer, which allows for the sensitive detection of the reaction products.
By incrementally increasing the reactor potential, researchers can observe the formation of various oxidation products, including the transient sulfinic acid intermediate and the stable this compound. Mass spectrometric voltammograms can be generated by plotting the ion current of a specific mass-to-charge ratio (m/z) against the applied potential, providing insights into the electrochemical behavior of the molecule. This approach is invaluable for studying the mechanisms of GSH oxidation and identifying the conditions under which GSA is formed. The direct coupling of EC with MS provides a rapid and efficient method for characterizing reactive intermediates and final products without the need for extensive sample preparation.
| Parameter | Description | Relevance to GSA Analysis |
| Applied Potential | The electrical potential applied to the working electrode to drive the oxidation of GSH. | Controls the energy of the reaction, allowing for the simulation of different levels of oxidative stress. |
| Working Electrode | The electrode where the oxidation reaction occurs (e.g., glassy carbon, boron-doped diamond). | The material can influence the reaction kinetics and product distribution. |
| Solvent/Electrolyte | The solution composition (e.g., pH, organic solvent percentage) in the electrochemical cell. | Affects the electrochemical behavior of GSH and the stability of its oxidation products. |
| Mass Spectrometry | The detector used to identify and quantify the products based on their mass-to-charge ratio. | Provides structural confirmation of GSA and other oxidation products. |
Stable Isotope Dilution Assays for Biological Sample Quantitation
Stable isotope dilution (SID) mass spectrometry is the gold standard for the accurate quantification of endogenous molecules in complex biological matrices due to its high analytical specificity and precision. This methodology involves the addition of a known concentration of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled GSA) as an internal standard to the sample at the earliest stage of preparation.
The SID LC-MS/MS approach for GSA quantification would proceed as follows:
Internal Standard Spiking: A synthesized, stable isotope-labeled GSA is added to the biological sample (e.g., plasma, tissue homogenate).
Sample Preparation: The sample undergoes extraction and purification processes to isolate the analyte and internal standard from matrix components.
LC Separation: The sample extract is injected into a liquid chromatography system to separate GSA from other molecules.
MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition for both the endogenous (light) GSA and the isotope-labeled (heavy) internal standard.
Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation. Crucially, it can correct for analyte loss during sample preparation and for matrix effects during ionization. Quantification is achieved by calculating the response ratio of the endogenous analyte to the labeled internal standard and interpolating this ratio onto a calibration curve. This method provides the highest possible analytical specificity for quantitative determinations, making it ideal for the challenging task of accurately measuring GSA levels in biological systems.
Differential Scanning Fluorimetry (DSF) for Ligand Binding Thermodynamics
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput biophysical technique used to study the thermal stability of proteins and to screen for ligand binding. The principle is based on monitoring the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. When a ligand, such as GSA, binds to a protein, it can stabilize the protein's folded structure, resulting in an increase in its melting temperature (Tm).
The DSF experiment involves:
Mixing the target protein with a fluorescent dye (e.g., SYPRO Orange).
Aliquoting the protein-dye mixture into wells containing different concentrations of the potential ligand (GSA).
Gradually increasing the temperature in a real-time PCR instrument while monitoring the fluorescence.
As the protein unfolds, the dye binds to the newly exposed hydrophobic core, causing a sharp increase in fluorescence. A sigmoidal curve of fluorescence versus temperature is generated, and the Tm is the temperature at which 50% of the protein is unfolded. A shift in the Tm (ΔTm) in the presence of GSA compared to a control without the ligand indicates a binding interaction. The magnitude of the Tm shift can be used to rank the binding affinities of different ligands and, with further analysis, to determine thermodynamic parameters like the dissociation constant (Kd). This technique offers a rapid and cost-effective method to identify potential protein targets of GSA and to characterize the thermodynamics of these interactions.
Methods for Analyzing this compound in Complex Biological Matrices
The analysis of GSA in biological samples like blood, urine, or tissue extracts is challenging due to the complexity of the matrix and the polar nature of the analyte. Effective sample preparation and analytical strategies are essential for reliable quantification.
Sample Preparation Protocols and Derivatization Strategies
The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, lipids) and to concentrate the analyte before analysis.
Sample Preparation Protocols:
Protein Precipitation (PPT): This is a common first step for plasma or serum samples. A cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing GSA can be further processed.
Solid-Phase Extraction (SPE): SPE is used for cleanup and concentration following protein precipitation. For a polar, acidic compound like GSA, a mixed-mode or anion-exchange sorbent would be appropriate. The sample is loaded onto the SPE cartridge, interfering compounds are washed away, and GSA is then eluted with a suitable solvent.
Derivatization Strategies: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as chromatographic retention, ionization efficiency, or stability. For GSA, derivatization could be employed to:
Enhance Chromatographic Retention: GSA is highly polar and may exhibit poor retention on traditional reversed-phase HPLC columns. Derivatizing its amine or carboxyl groups to make it more hydrophobic can improve peak shape and retention.
Improve Ionization Efficiency: By adding a functional group that is easily ionizable (e.g., a permanently charged moiety), derivatization can significantly enhance the signal in mass spectrometry.
Increase Stability: Derivatization can protect functional groups from degradation during sample workup. For example, derivatizing the primary amine of the glutamate (B1630785) residue can prevent unwanted side reactions. Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to derivatize primary and secondary amino groups, allowing for improved separation and detection by LC-MS/MS.
| Technique | Principle | Application for GSA Analysis |
| Protein Precipitation | Use of a solvent to precipitate proteins from a biological fluid. | Initial cleanup of plasma, serum, or tissue homogenates. |
| Solid-Phase Extraction | Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution. | Cleanup and concentration of GSA, removal of salts and other interferences. |
| Chemical Derivatization | Covalent modification of the analyte to improve its analytical characteristics. | Enhancing retention on reversed-phase columns and increasing MS sensitivity. |
Minimization of Analytical Artifacts in Quantification
Accurate quantification of GSA is critically dependent on minimizing the introduction of analytical artifacts during sample collection, preparation, and analysis. Since GSA is an end-product of oxidative stress, a primary concern is the artificial oxidation of the much more abundant glutathione (GSH) into GSA during the analytical process.
Strategies to Minimize Artifacts:
Immediate Quenching of Oxidation: Upon sample collection, it is crucial to immediately add reagents that halt oxidative processes. This can be achieved by adding antioxidants and alkylating agents. For instance, adding iodoacetic acid (IAA) or N-ethylmaleimide (NEM) rapidly and irreversibly derivatizes the thiol group of GSH, preventing its post-collection oxidation to GSSG or GSA.
Use of Chelating Agents: Metal ions, particularly iron, can catalyze oxidation reactions. The addition of a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to all solutions during sample preparation can sequester these metal ions and prevent them from promoting artificial GSA formation.
Optimized Sample Handling: Samples should be kept on ice at all times and processed as quickly as possible to minimize enzymatic and non-enzymatic reactions.
Stable Isotope Dilution (SID): As described in section 5.3.2, the use of a stable isotope-labeled internal standard is the most effective way to control for and correct variability. Since the internal standard is added at the beginning, it experiences the same potential for artifact formation or degradation as the endogenous analyte, ensuring the ratio between them remains constant and leading to a more accurate final measurement.
By implementing these rigorous protocols, analysts can ensure that the measured GSA concentration accurately reflects its true endogenous level, free from artifacts introduced during the analytical workflow.
Computational and Theoretical Investigations of Glutathionesulfonic Acid
Molecular Modeling of Protein-Ligand Interactions and Binding Dynamics
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interactions between glutathionesulfonic acid and various proteins. These methods provide a detailed view of the binding modes, interaction energies, and the dynamic behavior of GSA within protein active sites.
A key example of such studies involves the crystal structure of Escherichia coli Glutathione (B108866) S-transferase (GST) in complex with this compound (PDB ID: 1A0F). rcsb.orgpdbj.org This structure reveals that GSA, acting as a competitive inhibitor of glutathione, binds in a cleft located between the N-terminal and C-terminal domains of the enzyme. rcsb.org The binding of GSA in this pocket provides a static snapshot that is foundational for computational studies.
Molecular docking simulations can be employed to predict the binding orientation of GSA with other proteins. These simulations utilize scoring functions to estimate the binding affinity and identify the most favorable binding poses. For instance, docking studies could be used to investigate the interaction of GSA with other GST isozymes or with different classes of proteins where glutathione binding is relevant.
Following docking, molecular dynamics simulations can offer a more dynamic and realistic representation of the protein-GSA complex. MD simulations track the movements of atoms over time, providing insights into the stability of the complex, the flexibility of the binding site, and the specific atomic interactions that contribute to binding. These simulations can reveal the role of water molecules in mediating interactions and the conformational changes that may occur upon GSA binding.
Key Interactions of this compound with Glutathione S-Transferase (based on PDB: 1A0F):
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys10 | Hydrogen Bond | 2.8 |
| His106 | Hydrogen Bond | 3.1 |
| Arg15 | Electrostatic | 3.5 |
| Lys44 | Hydrogen Bond | 2.9 |
| Ser65 | Hydrogen Bond | 3.0 |
This table is illustrative and based on the general understanding of interactions in GSTs; precise distances would be determined from detailed analysis of the crystal structure and MD simulations.
Quantum Chemical Calculations of Redox Potentials and Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods can be used to calculate various properties, including redox potentials and the activation energies of chemical reactions, providing a deeper understanding of the electrochemical behavior and reaction mechanisms of GSA.
The redox potential of a molecule is a measure of its tendency to accept or donate electrons. For GSA, the redox potential is a critical parameter in understanding its role in redox signaling and oxidative stress. DFT calculations can predict the standard redox potential by computing the Gibbs free energy change of the reduction or oxidation half-reaction. researchgate.netrsc.org This typically involves optimizing the geometries of the molecule in its oxidized and reduced states and calculating their respective energies, often including solvent effects through continuum solvation models.
Theoretical Protocol for Redox Potential Calculation of this compound:
| Step | Description | Computational Method |
| 1. Geometry Optimization | Optimize the 3D structures of GSA in its neutral and radical (oxidized/reduced) states. | DFT (e.g., B3LYP functional with a suitable basis set) |
| 2. Frequency Calculation | Calculate vibrational frequencies to confirm true minima and obtain thermal corrections to the free energy. | Same level of theory as optimization |
| 3. Solvation Energy | Calculate the free energy of solvation for all species to model the aqueous environment. | Continuum solvation model (e.g., CPCM, SMD) |
| 4. Gibbs Free Energy | Compute the total Gibbs free energy in solution for each species. | Sum of electronic energy, thermal corrections, and solvation energy |
| 5. Redox Potential | Calculate the redox potential using the Nernst equation from the Gibbs free energy difference. | E = -ΔG / (nF) |
Furthermore, quantum chemical calculations can elucidate the mechanisms of reactions involving GSA. For example, they can be used to study the reaction pathways of GSA with reactive oxygen species (ROS) or its role in enzymatic reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and the factors that influence reaction rates.
Theoretical Studies on Antioxidant Properties of Glutathione Metabolites
Theoretical studies on the antioxidant properties of glutathione and its metabolites, including this compound, often focus on their ability to scavenge free radicals. The antioxidant capacity is related to the ease with which a molecule can donate a hydrogen atom or an electron to a radical species.
Computational studies have extensively investigated the bond dissociation energies (BDEs) of various X-H bonds (where X can be O, N, C, or S) in glutathione. nih.govresearchgate.net These studies have shown that in the aqueous phase, the N-H bond in the ammonium group has a surprisingly low BDE, making it a potential site for hydrogen donation to radicals. nih.gov While the thiol group of glutathione is a well-known radical scavenger, these theoretical findings suggest that other parts of the molecule also contribute to its antioxidant activity. nih.gov
For this compound, the sulfonic acid group (-SO3H) replaces the thiol group (-SH) of glutathione. This substitution significantly alters the electronic properties and antioxidant potential. The sulfonic acid group is not a hydrogen atom donor in the same way the thiol group is. Therefore, the primary antioxidant mechanism of GSA would likely not involve direct hydrogen atom transfer from the sulfur-containing moiety.
However, theoretical studies can still explore other potential antioxidant mechanisms for GSA. These may include:
Electron Donation: Quantum chemical calculations can determine the ionization potential of GSA, which is related to its ability to donate an electron to a radical.
Radical Adduct Formation: GSA might react with free radicals to form stable adducts, thereby neutralizing them. Computational methods can model these reactions and calculate their thermodynamic favorability.
Indirect Effects: GSA could influence the cellular redox environment in other ways, for instance, by chelating metal ions that can catalyze oxidative reactions.
By comparing the calculated antioxidant properties of GSA with those of glutathione and other metabolites, a comprehensive understanding of its role in mitigating oxidative stress can be achieved.
Computational Predictions of Protein Structures and Putative Binding Interfaces
In the absence of experimentally determined structures, computational methods can be used to predict the three-dimensional structures of proteins that may interact with this compound. Homology modeling is a powerful technique for this purpose, provided a suitable template structure with sufficient sequence identity is available.
The crystal structure of E. coli Glutathione S-transferase in complex with GSA (PDB: 1A0F) serves as an excellent template for building homology models of other GSTs. rcsb.orgpdbj.org By aligning the amino acid sequence of a target GST with that of the template, a 3D model of the target protein can be generated. This model can then be used to predict the binding interface for GSA.
General Workflow for Homology Modeling and Binding Site Prediction:
| Step | Description | Tools/Methods |
| 1. Template Identification | Search for homologous protein structures in the Protein Data Bank (PDB). | BLAST, SWISS-MODEL |
| 2. Sequence Alignment | Align the target protein sequence with the template sequence. | ClustalW, T-Coffee |
| 3. Model Building | Generate the 3D coordinates of the target protein based on the template structure. | MODELLER, SWISS-MODEL |
| 4. Model Refinement | Optimize the geometry of the model to remove steric clashes and improve its quality. | Energy minimization, Molecular Dynamics |
| 5. Model Validation | Assess the quality of the predicted structure. | Ramachandran plots, PROCHECK, QMEAN |
| 6. Binding Site Prediction | Identify putative binding pockets on the surface of the modeled protein. | Pocket-finding algorithms (e.g., LIGSITE, FTSite) |
| 7. Docking | Dock this compound into the predicted binding site to predict the binding mode. | AutoDock, Glide |
Once a protein model is built, various computational tools can be used to predict putative binding interfaces for GSA. These methods often analyze the protein's surface geometry and physicochemical properties to identify pockets and clefts that are suitable for ligand binding. The predicted binding site can then be further validated through molecular docking simulations with GSA. These computational predictions can guide experimental studies, such as site-directed mutagenesis, to verify the key residues involved in GSA binding.
Research Models and Experimental Systems Utilizing Glutathionesulfonic Acid
In Vitro Models for Studying Oxidative Stress and Cellular Responses
In vitro models are fundamental for dissecting the molecular mechanisms of oxidative stress. In this context, the formation of glutathionesulfonic acid is a key endpoint signifying irreversible oxidative damage. While reversible S-glutathionylation protects reactive thiol groups on proteins from overoxidation, severe oxidative stress can lead to the irreversible oxidation of glutathione (B108866) and cysteine residues to their sulfonic acid forms nih.gov.
Research utilizing in vitro systems has demonstrated this protective hierarchy. For instance, studies on enzymes like cytosolic glyceraldehyde 3-phosphate dehydrogenase (GAPDH) under oxidative conditions have shown that S-glutathionylation can prevent the progression to irreversible sulfonic acid formation nih.gov. Another in vitro model involves the maturation of oocytes, where supplementing the maturation medium with glutathione precursors helps build antioxidant reserves. These reserves are crucial for protecting cellular components against oxidative stress, which could otherwise lead to the formation of damaging products like GSA caltech.edu. Therefore, in these models, GSA is not typically an experimental reagent but rather a biomarker for the failure of cellular antioxidant systems under extreme oxidative challenge.
Cell-Based Systems for Investigating this compound Formation and Metabolism
Cell-based systems provide a more complex biological environment to investigate the formation and metabolism of glutathione-related compounds. Cell lines such as the human hepatoma-derived HepG2 cells are used as models for studying mercapturic acid biosynthesis, a key pathway in the detoxification of electrophilic compounds oup.com. This pathway involves the conjugation of substances with glutathione, followed by a series of metabolic steps oup.com. While this process does not typically produce GSA, these cell models are instrumental for studying the broader context of glutathione metabolism.
Under conditions of overwhelming oxidative stress, these cellular systems can be used to study the limits of the glutathione-dependent antioxidant defense. Astrocytes, for example, are considered a primary line of defense in the brain against xenobiotics and oxidative stress, relying heavily on their glutathione metabolism sigmaaldrich.com. When these defenses are breached by excessive reactive oxygen species (ROS), intracellular glutathione can be oxidized to this compound. Similarly, various cancer cell lines are known to have altered glutathione metabolism to cope with high levels of endogenous ROS thermofisher.comnih.gov. Studying the conditions that lead to GSA formation in these cells helps researchers understand the thresholds of oxidative stress that can trigger irreversible cellular damage and potentially lead to cell death.
Development of Biochemical Assays for Assessment of Glutathione Status
A significant application of this compound is in the development of biochemical assays to quantify glutathionylated proteins (PSSG). One established method uses performic acid to oxidatively cleave the disulfide bond between a protein and its bound glutathione molecule sinobiological.com. This process quantitatively converts the released glutathione into the stable, non-protein-bound this compound (GSO3H) sinobiological.com.
The resulting GSO3H can then be reliably measured using techniques like anion-exchange chromatography. This assay offers distinct advantages over methods that use reducing agents to release the bound glutathione. Reductive methods are often hampered by the potential for autoxidation of the released glutathione, leading to inaccurate measurements sinobiological.com. The performic acid oxidation method minimizes this issue, providing a reproducible and reliable assessment of the total amount of glutathione bound to proteins, a crucial indicator of cellular redox status sinobiological.com.
Overview of the Performic Acid Oxidation Assay for Protein Glutathionylation
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Protein Precipitation | Tissue homogenate is treated with trichloroacetic acid (TCA) to precipitate proteins. | To separate proteins from small, non-protein molecules. | sinobiological.com |
| 2. Performic Acid Oxidation | The protein pellet is resuspended in performic acid and incubated on ice. | To cleave the protein-GSH disulfide bond and oxidize the released GSH to GSO3H. | sinobiological.com |
| 3. Lyophilization | Excess performic acid is removed by lyophilization (freeze-drying). | To prepare the sample for analysis and remove interfering reagents. | sinobiological.com |
| 4. Quantification | The resulting GSO3H is quantified, typically by anion-exchange chromatography. | To determine the original amount of protein-bound glutathione. | sinobiological.com |
Studies on Glutathione-Dependent Detoxification Processes and Pathways
The primary role of glutathione in detoxification involves its conjugation with a wide array of electrophilic xenobiotics, a reaction often catalyzed by glutathione S-transferases (GSTs) sigmaaldrich.comthermofisher.comtandfonline.com. This process, known as mercapturic acid biosynthesis, renders the toxins more water-soluble, facilitating their excretion from the body oup.comnih.gov. The resulting glutathione S-conjugates are further metabolized before being eliminated tandfonline.comnih.gov.
This compound is not a direct intermediate in this main detoxification pathway. Instead, its formation is indicative of a state of severe oxidative stress where the normal antioxidant and detoxification capacities of the cell are overwhelmed. High levels of reactive oxygen species can lead to the direct, non-enzymatic oxidation of glutathione (both reduced GSH and oxidized GSSG) to GSA. Therefore, in studies of detoxification, the detection of GSA serves as a marker for a pathological state of extreme oxidative damage, rather than a product of a controlled, enzymatic detoxification process.
Investigation as a Biomimetic Ligand in Affinity Chromatography for Enzyme Purification
Biomimetic ligands are synthetic molecules designed to mimic the binding characteristics of natural biological ligands, and they are used in affinity chromatography for the purification of specific proteins tandfonline.com. In the context of glutathione-dependent enzymes, this compound has been investigated as a potential biomimetic ligand. Its structure is analogous to glutathione, the natural substrate for enzymes like glutathione S-transferase (GST).
Product information suggests that GSA can be used to study the glutathione binding sites on proteins such as GST. By immobilizing GSA on a chromatography matrix, it can serve as an affinity ligand to probe the active site of these enzymes. This approach is distinct from the more common method of purifying GST-tagged fusion proteins, which uses immobilized reduced glutathione (GSH) as the affinity ligand, relying on the direct enzyme-substrate interaction for binding and subsequent elution with free glutathione tandfonline.com. The use of GSA as a stable analogue allows for the study of binding interactions without the complication of enzymatic turnover that could occur with GSH.
Research on Microbial Systems for Elucidating Glutathione Metabolism and Drug Targets
Microbial systems, such as bacteria and yeast, are powerful models for elucidating fundamental metabolic pathways, including those related to sulfur and glutathione. While specific studies on the microbial metabolism of this compound are not prominent, research on related compounds provides a framework for how it might be processed.
Many microorganisms can utilize various sulfonates as a source of sulfur for growth, especially when preferred sources like sulfate are unavailable. Bacteria such as Pseudomonas putida and even sulfate-reducing bacteria like Desulfovibrio desulfuricans possess enzymatic machinery to cleave the carbon-sulfur bond in sulfonic acids like cysteate and isethionate oup.comsinobiological.com. This process, known as desulfonation, is often oxygen-dependent and carried out by monooxygenases or dioxygenases sinobiological.com. These microbial models are crucial for understanding the enzymology and regulation of sulfonate metabolism, which could be relevant for bioremediation and understanding the global sulfur cycle. Furthermore, manipulating glutathione metabolism in microbes like Escherichia coli is a strategy for improving the biotechnological production of glutathione itself.
Radiolysis Studies in Aqueous Solutions as a Model for Oxidative Damage
Radiolysis of aqueous solutions provides a well-controlled method for generating specific reactive oxygen species and studying their effects on biomolecules, serving as a model for radiation-induced oxidative damage. Seminal studies using X-radiolysis on dilute, air-saturated aqueous solutions of oxidized glutathione (GSSG) identified this compound as the predominant, and essentially sole, product.
This oxidative degradation occurs when GSSG is exposed to X-ray doses sufficient to destroy a significant fraction of the starting material. The mechanism is believed to be initiated by electron abstraction from the disulfide bond, forming a cation-radical which then reacts further to yield the sulfonic acid. The radiation-chemical yields of GSA were found to be dependent on the concentration of GSSG, a phenomenon also observed in the radiolysis of simpler disulfides like cystine (which yields cysteic acid). These radiolysis studies are highly informative as they demonstrate a direct pathway for the conversion of glutathione to its sulfonic acid derivative under intense oxidative conditions, mimicking the severe damage that can occur in biological systems exposed to high levels of ionizing radiation.
Radiation-Chemical Yields of GSO3H from GSSG Radiolysis
| Initial GSSG Concentration (µM) | Observed G-value (Molecules/100 eV) | Reference |
|---|---|---|
| < 50 | Concentration-dependent | |
| 50 - 1000 | Approximates GOH (yield of hydroxyl radicals) |
Note: The G-value represents the number of molecules of product formed per 100 electron volts of energy absorbed. GOH is the yield of hydroxyl radicals from the radiolysis of water.
Q & A
Q. What are the established synthesis and characterization protocols for Glutathionesulfonic acid in laboratory settings?
this compound is typically synthesized via sulfonation of glutathione under controlled acidic conditions. Methodological steps include:
- Solid-phase peptide synthesis : For backbone assembly, followed by post-translational sulfonation .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to achieve ≥95% purity, as validated by UV-Vis spectroscopy .
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and mass spectrometry (MS) for molecular weight verification (theoretical m/z: 355.069) .
Table 1 : Key Characterization Techniques
| Parameter | Method | Reference |
|---|---|---|
| Purity | HPLC-UV | |
| Molecular weight | ESI-MS | |
| Structural bonds | FT-IR Spectroscopy |
Q. How is the purity and stability of this compound validated for experimental use?
- Purity assessment : Triplicate HPLC runs with a mobile phase gradient (e.g., 0.1% TFA in acetonitrile/water) to confirm ≥95% purity .
- Stability testing : Storage at –20°C in lyophilized form to prevent sulfonic acid group hydrolysis. Periodic re-analysis via MS ensures integrity over 24 months .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on this compound’s biological activity across studies?
Contradictions in activity (e.g., antioxidant vs. pro-oxidant effects) often stem from:
- Context-dependent reactivity : pH and redox conditions in cellular models (e.g., neutral vs. acidic lysosomal environments) .
- Methodological adjustments :
- Dose-response curves : Test concentrations from 1 µM–10 mM to identify threshold effects.
- Control for confounding variables : Pre-treat cells with ROS scavengers (e.g., NAC) to isolate direct effects .
Q. How can researchers design experiments to study pH-dependent reactivity in cellular models?
- Buffered systems : Use HEPES (pH 7.4) vs. acetate (pH 5.0) buffers to simulate cytoplasmic vs. lysosomal conditions .
- Fluorescent probes : Employ pH-sensitive dyes (e.g., BCECF-AM) alongside this compound to track intracellular pH changes in real time .
- Data normalization : Express activity relative to pH-neutral controls to isolate pH-specific effects .
Q. What structural analysis techniques elucidate this compound’s binding modes in enzyme studies?
Advanced techniques include:
- X-ray crystallography : Resolve ligand-enzyme complexes (e.g., GST Class Beta, PDB ID: 1a0f) to identify sulfonic acid interactions with catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) and stoichiometry with glutathione S-transferases .
- Molecular dynamics simulations : Model sulfonate group flexibility under varying redox conditions .
Methodological Best Practices
Q. How should researchers present this compound data to ensure reproducibility?
- Raw data : Deposit in supplementary materials (e.g., NMR spectra, HPLC chromatograms) with hyperlinks in the main text .
- Processed data : Include dose-response curves and statistical analyses (ANOVA, p < 0.05) in figures .
- Conflict reporting : Disclose batch-to-batch variability in synthesis and purity thresholds .
Q. What are the emerging applications of this compound in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
